[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
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Description
[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C30H37NO4 and its molecular weight is 475.629. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
One significant area of research application for the compound is in structural analysis and crystallography. Studies have focused on the crystal structure of similar compounds to understand their molecular configurations and interactions. For example, research on analogs of beclometasone dipropionate and prednisolone acetate has provided insights into the molecular geometry, including the planarity of rings and conformational properties, which are crucial for understanding the physical and chemical behavior of these compounds (Ketuly et al., 2009), (Shahid et al., 2017). These studies often employ techniques such as X-ray crystallography to elucidate the molecular structures, which can inform the design and development of new compounds with desired physical and pharmacological properties.
Synthesis and Modification
The compound's structure also serves as a foundation for synthetic chemistry research aimed at creating new derivatives with potential therapeutic applications. For instance, modifications of the steroidal framework have been explored to produce compounds with varying biological activities. Research into the synthesis of aromatic-steroid derivatives illustrates how structural modifications can lead to the development of new compounds with potential for further study in drug development (Valverde et al., 2013). These synthetic efforts often aim to improve the pharmacokinetic properties or biological activity of the compounds, highlighting the importance of structural understanding in drug design.
Properties
IUPAC Name |
[(8S,9R,11S,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-11,13,16,25-28,34H,8,12,14-15,17H2,1-5H3/t25-,26+,27-,28+,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQWOCOQELDVRZ-VDQBUHJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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